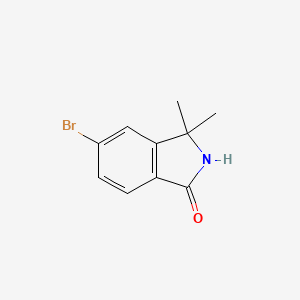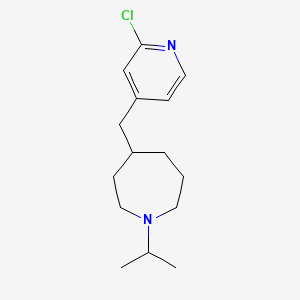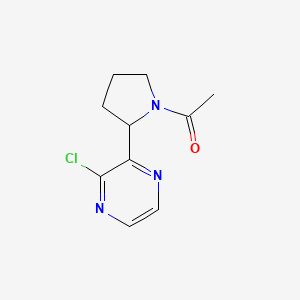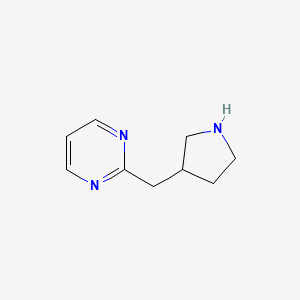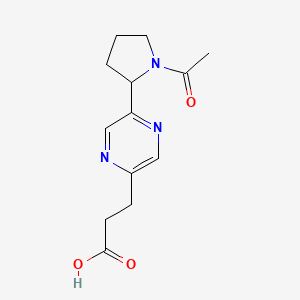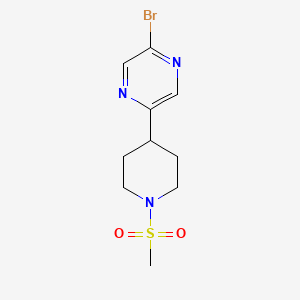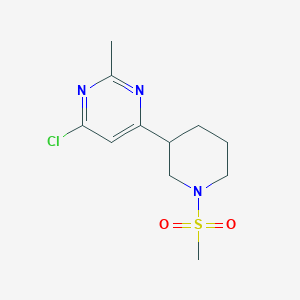![molecular formula C8H7N3O3 B1399511 Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate CAS No. 1095822-24-4](/img/structure/B1399511.png)
Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Vue d'ensemble
Description
“Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate” is a chemical compound with the molecular formula C8H7N3O3 . It is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the syntheses of analogues were achieved via the oxidative addition of the sodium salt of ethyl 2-halo-substituted-4-mercaptobenzoate to 2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo [2,3-d]pyrimidine in the presence of iodine .Molecular Structure Analysis
The molecular structure of “this compound” is based on a pyrrolopyrimidine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrimidine ring .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate and its derivatives have been extensively studied for their potential in the synthesis of biologically active compounds and their role in chemical reactions. The interaction of related compounds with various esters under specific conditions leads to the formation of derivatives that have potential applications in the development of new medicinal compounds. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate has been explored, resulting in derivatives that exhibit potential for biological activity (Zinchenko et al., 2018). This research highlights the compound's relevance in synthesizing new derivatives with possible pharmacological applications.
Additionally, methodologies for synthesizing novel heterocyclic systems utilizing pyrrolo[2,3-d]pyrimidine derivatives have been developed. For example, a novel synthesis route for methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate from related compounds showcases the versatility of these derivatives in constructing complex heterocyclic structures (Muzychka et al., 2019). This approach underscores the compound's utility in synthetic chemistry for generating new molecules with potential as therapeutic agents.
Potential Antitumor Agents
Further investigations into the derivatives of pyrrolo[2,3-d]pyrimidine have led to the synthesis of compounds with promising antitumor activities. Novel antifolates derived from this compound have been synthesized and evaluated as antitumor agents, demonstrating the scaffold's ability to yield compounds with significant inhibitory activities against various human tumor cell lines (Gangjee et al., 2005). This research indicates the potential of this compound derivatives in cancer therapy, providing a foundation for further drug development.
Mécanisme D'action
Target of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that 5h-pyrrolo[2,3-b]pyrazine derivatives, which are structurally similar, have shown significant activity on kinase inhibition .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have been known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, indicating that they could have multiple effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are essential for DNA biosynthesis . The inhibition of these enzymes leads to cell death, making this compound a potential candidate for anticancer therapies.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit potent anti-necroptotic activity in both human and mouse cellular assays . This activity is associated with its ability to inhibit receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to and inhibits thymidylate synthase (TS) and dihydrofolate reductase (DHFR), leading to the disruption of DNA biosynthesis . Additionally, it inhibits receptor-interacting protein kinase 1 (RIPK1), thereby preventing necroptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under room temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, while at higher doses, it may cause toxic or adverse effects. For instance, high doses of similar compounds have been associated with toxicity in animal models . Therefore, careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA biosynthesis . The inhibition of these enzymes disrupts the metabolic flux, leading to cell death. Additionally, it may affect metabolite levels, further influencing cellular metabolism.
Propriétés
IUPAC Name |
methyl 6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(13)6-4-2-5(12)11-7(4)10-3-9-6/h3H,2H2,1H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTITZWDWJHRMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CC(=O)NC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


